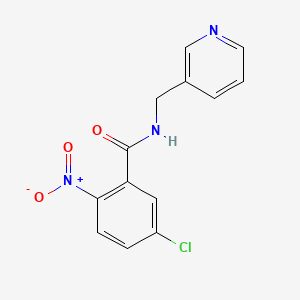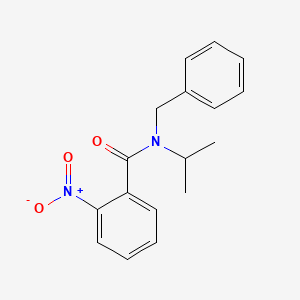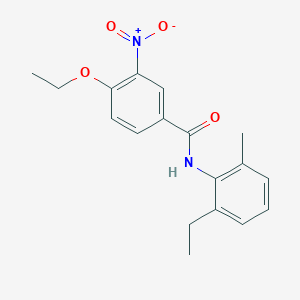
5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659 and has been found to have potential therapeutic applications in various diseases.
Mechanism of Action
5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide binds to the ATP-binding site of BTK and inhibits its activity. This leads to the inhibition of downstream signaling pathways such as the NF-κB and AKT pathways, which are essential for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
In preclinical studies, 5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide has been found to be highly selective for BTK and has shown potent anti-tumor activity in various B-cell malignancies. It has also been found to have a favorable pharmacokinetic profile with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide in lab experiments include its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to inhibit downstream signaling pathways. The limitations include its potential toxicity and the need for further preclinical and clinical studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the use of 5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide in scientific research. These include its potential use in combination therapies with other anti-cancer drugs, its use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, and its use in the development of new BTK inhibitors with improved pharmacokinetic properties and reduced toxicity.
Conclusion:
In conclusion, 5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide is a promising chemical compound with potential therapeutic applications in various diseases. Its unique properties and mechanism of action make it an attractive target for scientific research. However, further preclinical and clinical studies are needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide involves the reaction of 5-chloro-2-nitrobenzoic acid with N-(3-pyridinylmethyl)amine. The reaction is carried out in the presence of a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). The resulting product is then purified by column chromatography to obtain pure 5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide.
Scientific Research Applications
5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide has been extensively used in scientific research as a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK has been found to be effective in the treatment of various B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia (WM).
properties
IUPAC Name |
5-chloro-2-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c14-10-3-4-12(17(19)20)11(6-10)13(18)16-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYLBJUQTTWWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-nitro-N-(pyridin-3-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine](/img/structure/B5705342.png)
![1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5705347.png)
![1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B5705361.png)

![3-iodobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5705373.png)

![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5705384.png)


![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705414.png)
![ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate](/img/structure/B5705422.png)

![N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5705435.png)